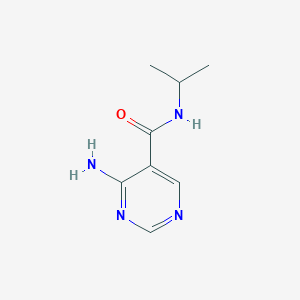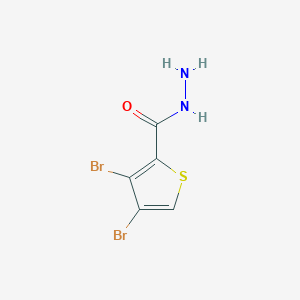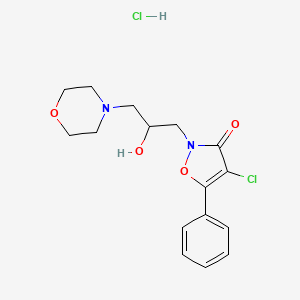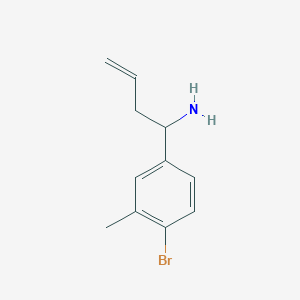
tert-butyl (2R)-2-amino-3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a sulfanyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-3-sulfanylpropanoate typically involves the esterification of (2R)-2-amino-3-sulfanylpropanoic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-amino-3-sulfanylpropanoate involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 2,2,2-trichloroacetimidate
- tert-Butyl (2S)-2-amino-3-sulfanylpropanoate
Uniqueness
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate is unique due to its specific stereochemistry (2R configuration) and the presence of both amino and sulfanyl groups.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)5(8)4-11/h5,11H,4,8H2,1-3H3/t5-/m0/s1 |
Clé InChI |
QWEFONOWYMLVTO-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CS)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)


![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)




![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)

![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)


